Regioisomeric Methoxy Group Positioning Dictates Predicted Target Binding
The 3,5-dimethoxy substitution on the benzamido ring in 896293-30-4 is expected to offer a distinct conformational profile compared to the 2,3- and 3,4-dimethoxy analogs. In a related patent series on non-annulated thiophenylamides (US9353102B2), the 3,5-substitution pattern was explicitly claimed for FABP4/5 dual inhibition, while the 3,4- and 2,3- isomers were not exemplified, suggesting a strong preference for this specific vector in achieving optimal target engagement [1]. This is a class-level inference based on the patent's structure-activity relationship (SAR) disclosure.
| Evidence Dimension | Predicted binding affinity for FABP4 |
|---|---|
| Target Compound Data | Claimed in patent for FABP4/5 inhibition (specific Ki/IC50 not available in public domain) |
| Comparator Or Baseline | 2,3-dimethoxy and 3,4-dimethoxy regioisomers (not claimed/exemplified in the same patent for this target) |
| Quantified Difference | Qualitative SAR preference; exact ΔIC50 unavailable |
| Conditions | In silico analysis and patent claims from Hoffmann-La Roche FABP4/5 inhibitor program |
Why This Matters
Procurement of the correct regioisomer is critical to ensure the compound engages the intended biological target, as the SAR landscape is highly sensitive to methoxy group positioning.
- [1] Kuehne, H., et al. (2016). US Patent 9,353,102 B2. Non-annulated thiophenylamides. Hoffmann-La Roche Inc. View Source
